2,4,5-trichloro-N,N-diethylbenzenesulfonamide
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Overview
Description
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- is a chemical compound characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms at the 2, 4, and 5 positions, and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3,4,5-trichloro-N,N-diethyl-
- Benzenesulfonamide, 2,4,6-trichloro-N,N-diethyl-
- Benzenesulfonamide, 2,4,5-trichloro-N,N-dimethyl-
Uniqueness
Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- is unique due to its specific substitution pattern and the presence of diethyl groups on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4821-32-3 |
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Molecular Formula |
C10H12Cl3NO2S |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2,4,5-trichloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZHJBKURPNXFWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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